molecular formula C20H25NO4 B159335 6beta-Naltrexol CAS No. 49625-89-0

6beta-Naltrexol

Cat. No. B159335
CAS RN: 49625-89-0
M. Wt: 343.4 g/mol
InChI Key: JLVNEHKORQFVQJ-PYIJOLGTSA-N
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Description

6beta-Naltrexol, also known as 6β-hydroxynaltrexone, is a peripherally-selective opioid receptor antagonist related to naltrexone . It is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes . With naltrexone therapy, 6beta-Naltrexol is present at approximately 10- to 30-fold higher concentrations than naltrexone at steady state due to extensive first-pass metabolism of naltrexone into 6beta-Naltrexol .


Molecular Structure Analysis

The molecular structure of 6beta-Naltrexol is complex, and its analysis would require specialized knowledge and tools .


Chemical Reactions Analysis

6beta-Naltrexol is a major metabolite of naltrexone, formed by hepatic dihydrodiol dehydrogenase enzymes . A study has developed a reliable and simple method for the simultaneous determination of naltrexone and 6beta-Naltrexol in human serum using high-performance liquid chromatography .


Physical And Chemical Properties Analysis

The recovery of the extraction method was 48% for naltrexone and 75% for 6beta-Naltrexol. The limit of quantification was 5.0 ng/ml for naltrexone and 1.0 ng/ml for 6beta-Naltrexol .

Scientific Research Applications

Opioid Antagonism in Gastrointestinal Transit and Antinociception

6β-Naltrexol demonstrates a distinct pharmacological profile, showing preferential antagonism of opioid effects on gastrointestinal transit over antinociception. This differentiates it from other opioid antagonists, with properties like intermediate selectivity for peripheral versus central opioid receptors, a long duration of action, and neutral antagonist qualities in opioid-exposed systems (Yancey-Wrona et al., 2009).

Kinetics and Inhibition in Human Liver Cytosol

Studies on the kinetics of 6β-Naltrexol formation from naltrexone in human liver cytosol highlight its potential variability in efficacy and patient compliance with naltrexone treatment. This variability could be due to genetic polymorphisms affecting enzymes responsible for 6β-Naltrexol formation (Porter, Somogyi, & White, 2000).

Pharmacokinetics in Animal Models

In-depth pharmacokinetic studies in animal models, such as Beagle dogs, provide insights into the behavior of 6β-Naltrexol in biological systems. These studies show that 6β-Naltrexol's pharmacokinetics do not change significantly after multiple administrations, suggesting its stable behavior in vivo (Yan et al., 2009).

Long-Acting Injectable Formulations

Long-acting injectable formulations of naltrexone, releasing 6β-Naltrexol, show promise in treating alcohol dependence. This formulation offers continuous exposure for several weeks, potentially benefiting patients with adherence challenges to oral naltrexone therapy (Dunbar et al., 2006).

Transdermal Delivery and Codrug Strategies

Research on enhancing the transdermal delivery of 6β-Naltrexol through codrug strategies indicates its potential for more effective and diverse therapeutic applications. This approach has shown promising results in increasing the delivery rate of 6β-Naltrexol across human skin (Kiptoo et al., 2006).

Differential Potency in Vivo and In Vitro

Comparative studies of 6β-Naltrexol and naltrexone show a significant difference in their in vivo potency in primates, suggesting that 6β-Naltrexol might have minimal roles in the therapeutic or antagonist effects of naltrexone in primates (Ko et al., 2006).

Alcohol Consumption Reduction

In rodent studies, 6β-Naltrexol has been shown to reduce alcohol consumption in a dose-dependent manner, suggesting its potential clinical use in treating alcohol dependency (Rukstalis et al., 2000).

Future Directions

6beta-Naltrexol has been studied for the treatment of opioid-induced constipation, but development was not further pursued . The intersubject variability in the kinetic parameters of 6beta-Naltrexol formation could play a role in the efficacy of and patient compliance with naltrexone treatment .

properties

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVNEHKORQFVQJ-PYIJOLGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197942
Record name 6beta-Hydroxynaltrexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Naltrexol

CAS RN

49625-89-0, 20410-98-4
Record name β-Naltrexol
Source CAS Common Chemistry
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Record name 6alpha-Naltrexol
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Record name 6beta-Hydroxynaltrexone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Hydroxynaltrexone
Source EPA DSSTox
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Record name 20410-98-4
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Record name 49625-89-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6.BETA.-NALTREXOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
P Heinälä, T Lahti, D Sinclair… - BMC …, 2012 - bmcresnotes.biomedcentral.com
Naltrexone has been proven to be an effective treatment option for the treatment of alcohol dependency. In this article we introduce a reliable and simple method developed for the …
Number of citations: 5 bmcresnotes.biomedcentral.com
M Bertolotti, A Ferrari, G Vitale, T Trenti… - Proceedings of The …, 1993 - iris.unimore.it
BACKGROUND/AIMS: Naltrexone has been proposed as a possible treatment of pruritus in cholestasis.These studies were undertaken to evaluate the effect of liver cirrhosis on the …
Number of citations: 0 iris.unimore.it
OY Alshogran, AL Zayed - Journal of Young Pharmacists, 2019 - jyoungpharm.org
… Determination of naltrexone and 6beta-naltrexol in human blood: Comparison of high-per… ate antagonist naltrexone and its major metabolite 6beta-naltrexol in dog and human plasma. J …
Number of citations: 5 www.jyoungpharm.org
JX Li, LR McMahon, CP France - Psychopharmacology, 2008 - Springer
Rationale Some opioid receptor ligands that appear to be neutral antagonists can have inverse agonist activity under conditions of increased constitutive activity (eg, agonist treatment). …
Number of citations: 19 link.springer.com
S Brünen, NK Bekier, C Hiemke, F Korf… - Alcohol and …, 2019 - academic.oup.com
Aims Aim of this study was to associate concentration of naltrexone and its major active metabolite 6β-naltrexol in blood with therapeutic outcome during treatment with naltrexone in …
Number of citations: 5 academic.oup.com
J Yancey-Wrona, B Dallaire, E Bilsky, B Bath… - Pain …, 2011 - academic.oup.com
Objective. Opioid-induced constipation is a frequent side effect of opioid pain therapy due to opioid effects on the enteric nervous system, including gastric emptying and fluid absorption…
Number of citations: 32 academic.oup.com
J Mendelson, L Li, K Flower, W Harris, JR Coyle… - … -Dependent Subjects: A …, 2011 - Citeseer
Potential complications of prescription opioid use include abuse and constipation. 6β-Naltrexol (6βNTX), a neutral opioid antagonist, may alleviate these complications when co-…
Number of citations: 2 citeseerx.ist.psu.edu
JE Yancey-Wrona, TJ Raymond, HK Mercer, W Sadée… - Life sciences, 2009 - Elsevier
… In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice …
Number of citations: 21 www.sciencedirect.com
GK Hulse, DE Arnold‐Reed, G O'Neil… - Addiction …, 2004 - Wiley Online Library
The aim of this study was to profile and compare blood naltrexone and 6‐ β‐ naltrexol levels with time following treatment with two sustained‐release naltrexone preparations produced …
Number of citations: 85 onlinelibrary.wiley.com
JC Liu, JD Ma, CM Morello, RS Atayee… - Journal of analytical …, 2014 - academic.oup.com
Naltrexone is effective in treating opioid dependence by blocking µ, κ and δ opiate receptors. Naltrexone is mainly metabolized to an active metabolite 6β-naltrexol by dihydrodiol …
Number of citations: 21 academic.oup.com

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